1-Stearoyl-rac-glycerol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Stearoyl-rac-glycerol-d5 is a deuterated form of 1-Stearoyl-rac-glycerol, a monoacylglycerol. This compound is frequently used in the study of lipid matrices and emulsion stabilization within food science and material research. The deuterated form, this compound, is particularly valuable in proteomics research due to its stable isotope labeling, which aids in mass spectrometry analysis .
Preparation Methods
1-Stearoyl-rac-glycerol-d5 can be synthesized through the esterification of glycerol with stearic acid in the presence of a deuterated catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. Industrial production methods often employ high-pressure and high-temperature conditions to increase yield and efficiency .
Chemical Reactions Analysis
1-Stearoyl-rac-glycerol-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of stearic acid and glycerol derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of stearic alcohol and glycerol derivatives.
Scientific Research Applications
1-Stearoyl-rac-glycerol-d5 has a wide range of scientific research applications:
Mechanism of Action
1-Stearoyl-rac-glycerol-d5 acts as a surfactant due to its amphiphilic nature, which allows it to stabilize mixtures of oil and water by reducing the surface tension at the interface. This property is particularly valuable for creating stable emulsions and investigating the physical properties of lipid layers and interfaces. Techniques such as X-ray diffraction and electron microscopy are often employed to observe the structural configurations that this compound can form, providing insights into its mechanism of action in stabilizing lipid structures and interfaces .
Comparison with Similar Compounds
1-Stearoyl-rac-glycerol-d5 is unique due to its deuterated form, which makes it particularly valuable in mass spectrometry analysis for proteomics research. Similar compounds include:
1-Stearoyl-rac-glycerol: The non-deuterated form, commonly used in the study of lipid matrices and emulsion stabilization.
1-Oleoyl-rac-glycerol: Another monoacylglycerol used in similar applications but with an oleoyl group instead of a stearoyl group.
1-Palmitoyl-rac-glycerol: Similar to 1-Stearoyl-rac-glycerol but with a palmitoyl group, used in the development of drug delivery systems.
This compound stands out due to its stable isotope labeling, which enhances its utility in advanced analytical techniques.
Properties
Molecular Formula |
C21H42O4 |
---|---|
Molecular Weight |
363.6 g/mol |
IUPAC Name |
(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) octadecanoate |
InChI |
InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3/i18D2,19D2,20D |
InChI Key |
VBICKXHEKHSIBG-UITAJUKKSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.